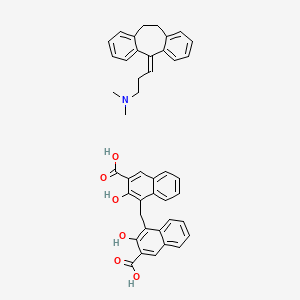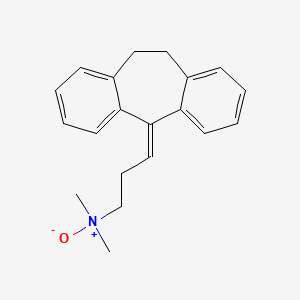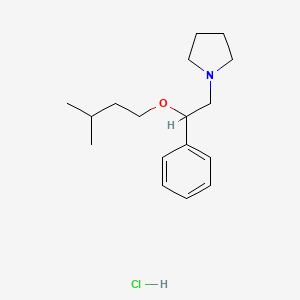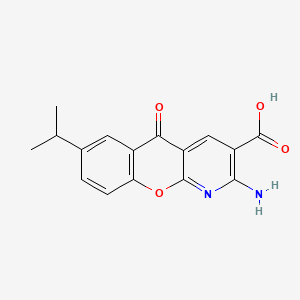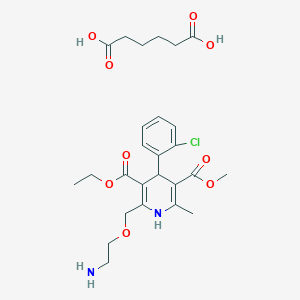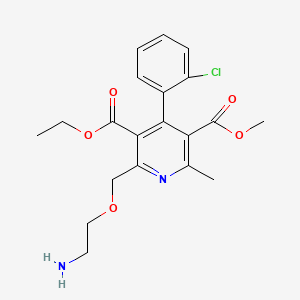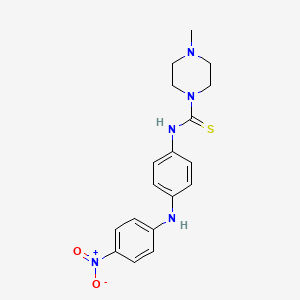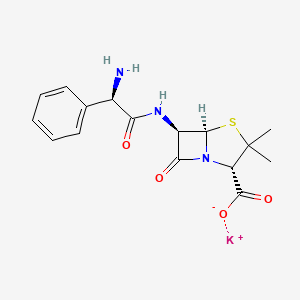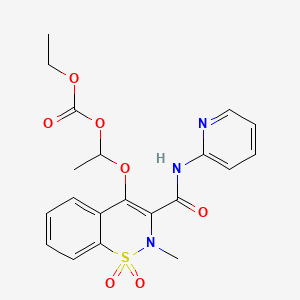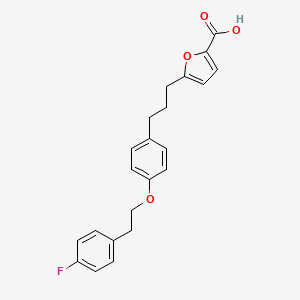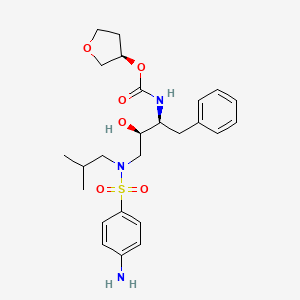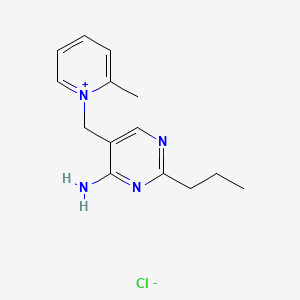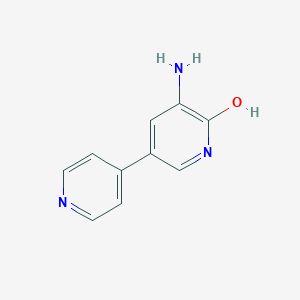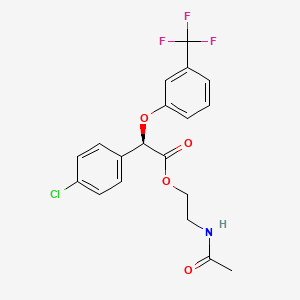
Arhalofenate
Overview
Description
Arhalofenate is a novel uricosuric agent with dual properties of urate-lowering and anti-inflammatory effects. It is primarily investigated for the treatment of gout and hyperuricemia. This compound functions by inhibiting uric acid reabsorption in the kidneys and reducing inflammation associated with gout flares .
Mechanism of Action
Target of Action
Arhalofenate primarily targets the Uric Acid Transporter 1 (URAT1) , Organic Anion Transporter 4 (OAT4) , and OAT10 . These transporters play a crucial role in the reabsorption of uric acid in the proximal renal tubule . This compound also acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , which is involved in glucose, lipid, and weight management .
Mode of Action
This compound inhibits uric acid uptake by URAT1, OAT4, and OAT10 . This uricosuric activity reduces the reabsorption of uric acid, leading to a decrease in serum uric acid levels . As a partial agonist of PPARγ, this compound results in improved glucose, lipid, and weight management
Biochemical Analysis
Biochemical Properties
Arhalofenate interacts with several biomolecules, including enzymes and transporters. It inhibits uric acid transport mediated by URAT1, OAT4, and OAT10 . These interactions play a crucial role in its uricosuric activity, which involves the reduction of serum uric acid levels by increasing uric acid excretion into urine .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and affecting gene expression. For instance, this compound acid, the active form of this compound, inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma, resulting in improved glucose, lipid, and weight management . Furthermore, it inhibits the NLRP3 inflammasome activation, thereby attenuating the production of IL-1β in bone marrow-derived macrophages .
Dosage Effects in Animal Models
In animal models, this compound has shown significant effects. For example, oral administration of this compound (250 mg/kg) blunted total leukocyte ingress, neutrophil influx, and air pouch fluid interleukin (IL)-1β, IL-6, and CXCL1 in response to monosodium urate crystal injection .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters such as URAT1, OAT4, and OAT10, which are responsible for the reabsorption of uric acid from the proximal renal tubule .
Preparation Methods
Arhalofenate is synthesized through a series of chemical reactions involving the esterification of 2-acetamidoethyl (2R)- (4-chlorophenyl) [3- (trifluoromethyl)phenoxy]acetate. The synthetic route typically involves the following steps:
Esterification: The reaction between 4-chlorophenylacetic acid and 3-(trifluoromethyl)phenol in the presence of a suitable catalyst to form the ester intermediate.
Acetylation: The ester intermediate is then acetylated using acetic anhydride to form the final product, this compound.
Industrial production methods for this compound involve optimizing these reactions to achieve high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Arhalofenate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions or amines
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
Arhalofenate has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study uricosuric agents and their mechanisms of action. It is also used in the development of new synthetic methodologies for esterification and acetylation reactions.
Biology: this compound is studied for its effects on uric acid transporters and its potential to modulate inflammatory pathways. It is used in cell culture and animal models to investigate its pharmacological properties.
Medicine: this compound is being investigated as a therapeutic agent for the treatment of gout and hyperuricemia. .
Industry: this compound is used in the pharmaceutical industry for the development of new uricosuric drugs.
Comparison with Similar Compounds
Arhalofenate is unique compared to other uricosuric agents due to its dual urate-lowering and anti-inflammatory properties. Similar compounds include:
Lesinurad: Another uricosuric agent that inhibits URAT1 and OAT4 but lacks significant anti-inflammatory effects.
Probenecid: A traditional uricosuric agent that increases uric acid excretion but does not have anti-inflammatory properties.
Benzbromarone: A potent uricosuric agent with a different mechanism of action, primarily inhibiting URAT1
This compound’s ability to both lower uric acid levels and reduce inflammation makes it a promising candidate for the treatment of gout and hyperuricemia.
Properties
IUPAC Name |
2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347353 | |
| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma; results in improved glucose, lipid, and weight management. | |
| Record name | Arhalofenate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
24136-23-0 | |
| Record name | Arhalofenate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arhalofenate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24136-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARHALOFENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
